molecular formula C25H36N6O2 B2833837 3-Methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione CAS No. 476481-75-1

3-Methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

Cat. No. B2833837
CAS RN: 476481-75-1
M. Wt: 452.603
InChI Key: MLVNPKOCDZZPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. It is a purinergic receptor that plays an essential role in platelet aggregation, thrombosis, and inflammation. MRS2500 has been widely used in scientific research to understand the role of P2Y1 receptors in various physiological and pathological conditions.

Scientific Research Applications

Receptor Affinity and Psychotropic Potential

A study by Chłoń-Rzepa et al. (2013) introduced a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, exploring their affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research aimed to identify ligands displaying potential psychotropic activity, specifically anxiolytic and antidepressant properties, through their interaction with these serotonin receptors. Notably, one compound exhibited significant antidepressant-like effects and anxiolytic-like activity in animal models, suggesting a promising avenue for the development of new therapeutic agents targeting mental health disorders Chłoń-Rzepa et al., 2013.

Analgesic Activity

Another avenue of research led by Zygmunt et al. (2015) focused on the analgesic and anti-inflammatory properties of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. Through in vivo models, certain compounds demonstrated significant pain-relieving effects, surpassing the efficacy of reference drugs in the writhing syndrome and formalin tests. This indicates the compound's potential as a novel class of analgesic and anti-inflammatory agents, warranting further evaluation for their pharmacological benefits Zygmunt et al., 2015.

Versatile Organic Substrates

Research by Liebscher and Jin (1999) discussed the chemical properties and applications of 3-ylidenepiperazine-2,5-diones and related compounds, highlighting their role as versatile organic substrates. These compounds, characterized by their cyclic dipeptide structure, exhibit reactivity conducive to the synthesis of various natural products and pharmaceutical agents. The study emphasizes their utility in chemical synthesis, offering pathways to a wide range of biologically active molecules Liebscher & Jin, 1999.

properties

IUPAC Name

3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O2/c1-3-4-5-6-7-8-12-15-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-18-16-29(17-19-30)20-13-10-9-11-14-20/h9-11,13-14H,3-8,12,15-19H2,1-2H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVNPKOCDZZPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476481-75-1
Record name 3-METHYL-7-NONYL-8-(4-PHENYL-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.